molecular formula C15H10F3NO4 B14500790 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid CAS No. 64181-78-8

2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid

Cat. No.: B14500790
CAS No.: 64181-78-8
M. Wt: 325.24 g/mol
InChI Key: HDDNQXGMHVUENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid typically involves the reaction of 3-(trifluoromethyl)aniline with benzene-1,3-dicarboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid is unique due to the presence of both the trifluoromethyl and anilino groups, which confer distinct chemical and biological properties

Properties

CAS No.

64181-78-8

Molecular Formula

C15H10F3NO4

Molecular Weight

325.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H10F3NO4/c16-15(17,18)8-3-1-4-9(7-8)19-12-10(13(20)21)5-2-6-11(12)14(22)23/h1-7,19H,(H,20,21)(H,22,23)

InChI Key

HDDNQXGMHVUENJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=C2C(=O)O)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.